Compound Description: This compound was used as a ligand and impregnated into a hydrous zirconium oxide matrix to create a novel adsorbent material. This composite material showed high efficiency in removing Ni(II) from aqueous solutions. []
Relevance: This compound, while not containing the same core structure as N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N-methyl-N-phenylamine, shares a key structural similarity: the presence of multiple amine groups linked by ethylene spacers. This suggests a potential relationship in terms of their ability to coordinate with metal ions. Both compounds contain a "N-(ethylene-N)n" motif. The presence of chlorine and different aromatic substituents in the target compound could lead to different metal binding affinities and selectivities compared to N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide. []
Compound Description: BD614 and its enantiomers, BD737 and BD738, were discovered as novel compounds with high affinity and selectivity for sigma receptors. They exhibited minimal affinity for other receptors like dopamine-D2, kappa opiate, or phencyclidine receptors. [] These compounds were studied for their ability to affect motor behavior and inhibit muscarinic cholinergic phosphoinositide response. []
Relevance: BD614 shares a significant structural similarity with N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N-methyl-N-phenylamine: both have a "N-ethyl-N(aryl/alkyl)-alkyl" motif. The key differences lie in the aromatic ring substituents (dichlorophenyl vs. aminochlorophenoxy) and the presence of a cyclohexyl ring in BD614, while the target compound features a phenylamine group. These structural differences could lead to variations in receptor binding affinities and pharmacological activities. []
Compound Description: This compound represents a more potent analog developed from the N-[2-(1-pyrrolidinyl)ethyl]acetamides series, designed as opioid kappa agonists. It exhibited significantly higher potency than the reference compound U-50488 in in vitro assays and displayed potent analgesic effects in animal models. []
Relevance: While sharing the "N-ethyl-N(aryl)-alkyl" motif with N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N-methyl-N-phenylamine, Compound 8 differs in its aromatic substituents and the presence of an acetamide group instead of the phenylamine found in the target compound. Additionally, the pyrrolidinyl group is directly attached to the ethyl linker in Compound 8, unlike the phenoxy linker in the target structure. These differences likely contribute to their distinct pharmacological profiles. []
Compound Description: This compound is a drug whose stability was being investigated. Two different assay methods were used, and a discrepancy in results was observed with solutions containing lactose or 1,4-dioxan. []
Relevance: This compound, while belonging to a different chemical class than N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N-methyl-N-phenylamine, highlights the importance of studying the stability of drug candidates like the target compound. Understanding how a compound degrades in different environments and excipients is crucial for pharmaceutical development. []
Compound Description: S2242 represents a novel acyclic nucleoside analog with potent antiviral activity against various herpesviruses, including HSV-1, HSV-2, VZV, CMV, and HHV-6. It showed low cytotoxicity to human cells. Unlike many nucleoside analogs, S2242's side chain is attached to the N-7 position of the purine ring and does not require activation by viral thymidine kinase. []
Relevance: Although S2242 belongs to the nucleoside analog class and differs significantly in structure from N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N-methyl-N-phenylamine, its potent and selective antiviral activity highlights the importance of exploring diverse chemical structures for therapeutic applications. Further investigations into the structure-activity relationship of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N-methyl-N-phenylamine might reveal potential antiviral properties as well. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.